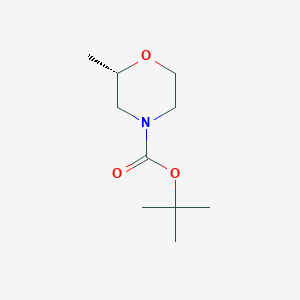

(S)-tert-Butyl 2-methylmorpholine-4-carboxylate

Description

General Significance of N-Boc-Protected Chiral Morpholine (B109124) Scaffolds in Organic Synthesis

N-Boc-protected chiral morpholine scaffolds are highly valued in organic synthesis for their conformational rigidity and the stereochemical information embedded within their structure. The tert-butoxycarbonyl (Boc) protecting group offers the advantage of being robust under a variety of reaction conditions, yet readily removable under mild acidic conditions, facilitating multi-step synthetic sequences. nih.gov These scaffolds serve as crucial intermediates in the synthesis of a wide array of biologically active molecules, including pharmaceuticals and agrochemicals. nih.gov The inherent chirality of these morpholine derivatives makes them excellent tools for asymmetric synthesis, where the goal is to produce a single enantiomer of a desired product. nih.gov This stereochemical control is paramount in medicinal chemistry, as the biological activity of a chiral molecule is often dependent on its specific three-dimensional orientation. nih.gov

The Role of (S)-tert-Butyl 2-methylmorpholine-4-carboxylate as a Key Stereodefined Building Block

Within the family of N-Boc-protected chiral morpholines, this compound emerges as a particularly valuable stereodefined building block. The presence of a methyl group at the C-2 position introduces a specific chiral center, the (S)-configuration of which can be leveraged to induce stereoselectivity in subsequent chemical transformations. This compound serves as a versatile precursor for the synthesis of more complex chiral molecules, where the morpholine nitrogen and the carboxylate group provide convenient handles for further functionalization.

The synthesis of such chiral morpholines can be achieved through various stereoselective methods, often starting from readily available chiral precursors like amino alcohols or epoxides. researchgate.net For instance, a general and enantioselective synthesis of C2-functionalized, protected morpholines has been developed, highlighting the importance of such building blocks. nih.gov

Overview of Academic Research Trajectories for N-Boc-2-methylmorpholine Derivatives

Academic research on N-Boc-2-methylmorpholine derivatives has been multifaceted, exploring their utility in both medicinal chemistry and asymmetric synthesis. In medicinal chemistry, the morpholine scaffold is recognized as a "privileged structure," meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity. nih.gov Consequently, N-Boc-2-methylmorpholine derivatives are frequently employed as key intermediates in the synthesis of novel therapeutic agents. mdpi.com Research in this area often focuses on the design and synthesis of libraries of morpholine-containing compounds to explore their structure-activity relationships (SAR) against various biological targets.

In the realm of asymmetric synthesis, research has focused on the application of N-Boc-2-methylmorpholine derivatives as chiral auxiliaries or as precursors to chiral ligands for metal-catalyzed reactions. The defined stereochemistry of the 2-methyl group can effectively bias the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer over the other.

Below is a summary of key research findings related to N-Boc-protected chiral morpholine derivatives:

| Research Focus | Key Findings |

| Synthesis of Chiral Morpholines | Development of stereoselective synthetic routes from chiral pool materials like epichlorohydrin (B41342) and amino alcohols. researchgate.netunimi.it |

| Medicinal Chemistry Applications | Utilization of the morpholine scaffold as a privileged structure in drug discovery. nih.gov |

| Asymmetric Synthesis | Application of chiral morpholine derivatives as chiral auxiliaries to control stereochemistry in chemical reactions. nih.gov |

| Conformational Analysis | The morpholine ring typically adopts a stable chair conformation, which is crucial for its stereodirecting ability. nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl (2S)-2-methylmorpholine-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO3/c1-8-7-11(5-6-13-8)9(12)14-10(2,3)4/h8H,5-7H2,1-4H3/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNCYGCVDBMVSBB-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCO1)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CN(CCO1)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901155534 | |

| Record name | 4-Morpholinecarboxylic acid, 2-methyl-, 1,1-dimethylethyl ester, (2S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901155534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1286768-68-0 | |

| Record name | 4-Morpholinecarboxylic acid, 2-methyl-, 1,1-dimethylethyl ester, (2S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1286768-68-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Morpholinecarboxylic acid, 2-methyl-, 1,1-dimethylethyl ester, (2S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901155534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for S Tert Butyl 2 Methylmorpholine 4 Carboxylate and Analogues

Asymmetric Synthesis of Chiral Morpholine (B109124) Ring Systems

The synthesis of enantiomerically pure morpholine derivatives is of significant interest due to their prevalence in biologically active compounds. Asymmetric synthesis provides a direct route to these chiral scaffolds, avoiding the need for resolution of racemic mixtures. This section will explore various advanced methodologies for the asymmetric synthesis of chiral morpholine ring systems, with a focus on the preparation of (S)-tert-Butyl 2-methylmorpholine-4-carboxylate and its analogues.

Enantioselective Catalytic Approaches to 2-Substituted Morpholines

Catalytic enantioselective methods offer an efficient and atom-economical approach to chiral morpholines. These strategies utilize a small amount of a chiral catalyst to generate large quantities of an enantioenriched product.

A powerful strategy for the synthesis of 2-substituted chiral morpholines involves the asymmetric hydrogenation of dehydromorpholine precursors. nih.govsemanticscholar.orgrsc.org This method has been successfully applied using a bisphosphine-rhodium catalyst system with a large bite angle, yielding a variety of 2-substituted chiral morpholines in quantitative yields and with excellent enantioselectivities (up to 99% ee). nih.govsemanticscholar.orgrsc.org The success of this approach is notable, as the synthesis of 2-substituted chiral morpholines via asymmetric hydrogenation is considered challenging due to the congested environment and electron-rich nature of the dehydromorpholine substrates, which can lead to low reactivity. nih.gov

The reaction can be performed on a gram scale, and the resulting chiral products serve as key intermediates for the synthesis of various drug candidates. semanticscholar.org The general catalytic cycle involves the coordination of the rhodium catalyst to the double bond of the unsaturated morpholine, followed by the stereoselective addition of hydrogen.

A range of substrates with different substituents at the 2-position of the dehydromorpholine ring have been successfully hydrogenated using this methodology. The following table summarizes the results for the asymmetric hydrogenation of various 2-substituted dehydromorpholines catalyzed by a SKP–Rh complex. semanticscholar.org

| Entry | Substrate (R group) | Product | Yield (%) | ee (%) |

| 1 | Phenyl | 2-phenylmorpholine | >99 | 99 |

| 2 | 4-Fluorophenyl | 2-(4-fluorophenyl)morpholine | >99 | 98 |

| 3 | 4-Chlorophenyl | 2-(4-chlorophenyl)morpholine | >99 | 99 |

| 4 | 4-Bromophenyl | 2-(4-bromophenyl)morpholine | >99 | 98 |

| 5 | 4-Methoxyphenyl | 2-(4-methoxyphenyl)morpholine | >99 | 99 |

| 6 | 2-Naphthyl | 2-(naphthalen-2-yl)morpholine | >99 | 99 |

| 7 | 2-Thienyl | 2-(thiophen-2-yl)morpholine | >99 | 97 |

| 8 | Cyclohexyl | 2-cyclohexylmorpholine | >99 | 96 |

| 9 | Isopropyl | 2-isopropylmorpholine | >99 | 94 |

Reaction conditions: Substrate (0.1 mmol), [Rh(cod)2]SbF6 (1.0 mol%), (R,R,R)-SKP (1.05 mol%), H2 (50 atm), solvent (2 mL), rt, 12 h.

Organocatalytic enantioselective halocyclization has emerged as a valuable tool for the construction of chiral heterocycles. rsc.org In the context of morpholine synthesis, a catalytic asymmetric halocyclization protocol has been developed to produce morpholines containing a quaternary stereocenter at the 2-position. rsc.org This method utilizes a cinchona alkaloid-derived phthalazine (B143731) as the catalyst to achieve the chlorocycloetherification of alkenol substrates. rsc.org

The reaction proceeds under mild conditions and affords various chlorinated 2,2-disubstituted morpholines in excellent yields and with high enantioselectivities. rsc.org This strategy is particularly significant as catalytic enantioselective methods for the construction of morpholines, especially those with a quaternary stereocenter, are not abundant. rsc.org

Palladium-catalyzed hydroamination reactions provide a key step in the stereoselective synthesis of 2,5-disubstituted and 2,3,5-trisubstituted morpholines. rsc.orgrsc.org This methodology can be initiated from carbamate-protected aziridines, which are selectively attacked at the more substituted position by unsaturated alcohol nucleophiles in the presence of a Lewis acid catalyst. rsc.orgrsc.org The subsequent palladium-catalyzed hydroamination of the resulting aminoalkenes furnishes the morpholine ring as a single diastereomer in excellent yield. rsc.orgrsc.org

The success of this hydroamination is dependent on the use of a tridentate ligand on the palladium catalyst, which acts to prevent β-hydride elimination. rsc.org This approach is convergent and high-yielding, allowing for the use of a variety of alkyl and aryl substituted aziridines as starting materials in either a two-step or a one-pot domino reaction sequence. rsc.org

Chiral Pool Synthesis from Pre-existing Stereocenters

Chiral pool synthesis utilizes readily available enantiopure starting materials to construct more complex chiral molecules. This approach leverages the pre-existing stereocenters of the starting material to control the stereochemistry of the final product.

Enantiomerically pure amino alcohols and epoxides are common starting materials in chiral pool synthesis for the construction of morpholine rings. A four-step synthesis of cis-3,5-disubstituted morpholines has been described starting from enantiomerically pure amino alcohols. nih.gov A key step in this synthesis is a Pd-catalyzed carboamination reaction between a substituted ethanolamine (B43304) derivative and an aryl or alkenyl bromide, which generates the morpholine products as single stereoisomers. nih.gov

Furthermore, a one-pot synthetic strategy has been developed for the synthesis of enantiomerically pure cis-3,5-disubstituted morpholines through a tandem aziridine/epoxide ring-opening sequence. rsc.org This method demonstrates how epoxy alcohols can function as both a nucleophile and an electrophile in a tandem fashion, undergoing intermolecular regioselective ring opening of chiral aziridines. rsc.org Chiral 1,2-amino alcohols are also valuable precursors, and practical, high-yielding syntheses of these compounds have been reported using arylglyoxals and a pseudoephedrine auxiliary. nih.gov The resulting morpholinone products can then be converted to the desired 1,2-amino alcohols in a two-step protocol. nih.gov

Stereoselective Ring-Closing Reactions (e.g., Reductive Etherification, Oxyamination)

Stereoselective ring-closing reactions are pivotal in establishing the chiral centers of the morpholine ring. Methodologies such as reductive etherification and oxyamination have proven effective in achieving high diastereoselectivity.

Reductive Etherification: This strategy allows for the stereoselective synthesis of cis-disubstituted morpholines. A notable example is the Lewis acid-catalyzed reductive etherification of 1,5-diketones, which proceeds efficiently to yield cis-2,6-disubstituted morpholines. researchgate.net This intramolecular reaction provides a powerful tool for constructing the morpholine core with defined stereochemistry. The reductive etherification of alcohols with carbonyl compounds, utilizing external reducing agents like silanes or H₂, is another practical approach for the synthesis of ethers, including cyclic variants. nih.govorganic-chemistry.org

Oxyamination: A copper(II) 2-ethylhexanoate (B8288628) promoted oxyamination of alkenes offers a novel route to 2-aminomethyl functionalized morpholines. nih.gov This reaction involves the intramolecular addition of an alcohol and the intermolecular coupling of an amine across a double bond, often proceeding with high yields and diastereoselectivity. For instance, the oxyamination of β-hydroxy N-allylsulfonamide with TsNH₂ using a copper(II) catalyst can yield the corresponding morpholine as a single diastereomer. nih.gov

| Reaction | Key Reagents/Catalysts | Substrate | Key Features |

|---|---|---|---|

| Reductive Etherification | Lewis Acid, Hydrosilane | 1,5-Diketones | Forms cis-2,6-disubstituted morpholines |

| Oxyamination | Copper(II) 2-ethylhexanoate | Alkenes (e.g., β-hydroxy N-allylsulfonamide) | Produces 2-aminomethyl morpholines with high diastereoselectivity |

Kinetic Resolution for Enantiomeric Enrichment of Morpholine Precursors

Kinetic resolution is a powerful technique to separate enantiomers from a racemic mixture by exploiting their different reaction rates with a chiral catalyst or reagent. wikipedia.org

Enzymatic kinetic resolution offers a highly selective method for obtaining enantiopure precursors for morpholine synthesis. Lipases are commonly employed for this purpose. For example, the kinetic resolution of racemic n-butyl 4-benzylmorpholine-2-carboxylate can be achieved using Candida rugosa lipase. researchgate.net The enzyme selectively hydrolyzes the (S)-ester to the corresponding (S)-acid, leaving the (R)-ester unreacted, both with high enantiomeric excess (>99% ee). researchgate.net This method provides access to both enantiomers of the morpholine precursor in high purity.

While specific examples for chiral base-promoted asymmetric deprotonation directly leading to this compound precursors are not extensively detailed in the provided context, this strategy is a recognized method for creating stereocenters. It involves the use of a chiral base to selectively remove a proton from a prochiral starting material, leading to an enantioenriched intermediate that can then be further functionalized.

Direct Synthesis and N-Protection of this compound

The direct synthesis of the title compound involves the stereocontrolled formation of the 2-methyl stereocenter and the subsequent protection of the nitrogen atom.

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under various conditions and its facile removal under acidic conditions. wikipedia.orgtotal-synthesis.commasterorganicchemistry.com The most common reagent for introducing the Boc group is di-tert-butyl dicarbonate (B1257347) (Boc₂O). jk-sci.com The reaction is typically carried out in the presence of a base, such as sodium hydroxide (B78521) or triethylamine (B128534), in a solvent like tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM). wikipedia.orgjk-sci.com The amine nucleophilically attacks the Boc anhydride (B1165640), leading to the formation of the N-Boc protected amine. chemistrysteps.com

| Reagents | Solvent | Conditions |

|---|---|---|

| Di-tert-butyl dicarbonate (Boc₂O), Base (e.g., NaOH, TEA) | Aqueous or organic (e.g., THF, DCM) | Room temperature or gentle heating |

| Di-tert-butyl dicarbonate (Boc₂O), 4-Dimethylaminopyridine (B28879) (DMAP) | Acetonitrile | - |

Achieving stereocontrol at the C2 position of the morpholine ring is a critical step in the synthesis of this compound. Several asymmetric strategies can be employed to establish this stereocenter.

One powerful method is the asymmetric hydrogenation of 2-substituted dehydromorpholines. nih.govresearchgate.net This approach, often catalyzed by rhodium complexes with chiral bisphosphine ligands, can provide 2-substituted chiral morpholines in high yields and with excellent enantioselectivities (up to 99% ee). nih.govrsc.orgrsc.orgsemanticscholar.org The choice of ligand and reaction conditions is crucial for achieving high stereocontrol. This method can be performed after the formation of the unsaturated morpholine ring, offering a direct route to the desired stereoisomer. nih.govresearchgate.netrsc.org

Alternative strategies involve forming the stereocenter before or during the cyclization of the morpholine ring. nih.govresearchgate.netrsc.org These can include using chiral starting materials or employing chiral auxiliaries to direct the stereochemical outcome of the ring-forming reaction.

Reaction Conditions and Optimization for Targeted Synthesis

The synthesis of substituted morpholines, such as this compound, often involves multi-step sequences starting from chiral precursors. One established method begins with optically pure N-Boc protected serines, which are converted to serinols. These intermediates then undergo a series of reactions, including protection, cyclization, and deprotection steps to yield the desired morpholine structure. unimi.it

Optimization of these synthetic routes is critical for achieving high yields and diastereoselectivity. Key parameters that are often fine-tuned include the choice of solvent, base, temperature, and reaction time. For instance, in cyclization reactions to form the morpholine ring, the selection of the base and solvent system can significantly influence the reaction's efficiency and the stereochemical outcome. researchgate.net An optimization campaign for a related morpholine synthesis highlighted the importance of the base in the alkylation step, with cesium carbonate (Cs₂CO₃) in acetone (B3395972) proving effective. unimi.it

A general procedure for a related morpholine synthesis involves the following steps:

Activation of a Hydroxyl Group : A diol precursor is often selectively activated, for example, through tosylation. This reaction is typically carried out in a solvent like dichloromethane (DCM) in the presence of a base such as triethylamine and a catalyst like 4-dimethylaminopyridine (DMAP). unimi.it

Intramolecular Cyclization : The activated intermediate is then treated with a base, such as sodium hydride (NaH) in a solvent like tetrahydrofuran (THF), to induce intramolecular ring closure to form the morpholine ring. unimi.it

Purification : The crude product is purified using techniques like flash column chromatography to isolate the target compound. unimi.it

The table below summarizes typical conditions for a key cyclization step in a related morpholine synthesis.

| Parameter | Condition | Purpose |

| Reactant | Tosylated diol intermediate | Precursor for cyclization |

| Reagent | Sodium Hydride (NaH, 60% dispersion) | Base to deprotonate the alcohol for nucleophilic attack |

| Solvent | Tetrahydrofuran (THF) | Aprotic solvent to facilitate the reaction |

| Temperature | 0 °C to room temperature | Controlled temperature to manage reaction rate and side reactions |

| Workup | Quenching with Methanol (MeOH), extraction with DCM | To stop the reaction and isolate the crude product |

| Purification | Flash column chromatography | To obtain the pure morpholine derivative |

Post-Synthetic Functionalization and Derivatization of this compound

Once the core morpholine structure is synthesized, it can be further modified to create a diverse range of analogues. These transformations can target different positions on the morpholine ring, allowing for the introduction of various functional groups.

Regioselective Substitution Reactions at the 2-Position

Regioselective functionalization allows for the precise modification of a specific site on a molecule. semanticscholar.org For this compound, the 2-position, which bears a methyl group, is a key site for derivatization. Diastereoselective syntheses of 2-substituted morpholine congeners can be achieved through base-catalyzed reactions of precursors like 2-tosyl-1,2-oxazetidine with α-formyl carboxylates. acs.org These reactions yield morpholine hemiaminals, which can be further elaborated. The stereochemical outcome of these reactions is often controlled by steric and electronic effects, such as the avoidance of strain between the C-3 substituent and the N-tosyl group. acs.org

Carbon-Hydrogen (C-H) Functionalization via Photoredox Catalysis

Photoredox catalysis has emerged as a powerful tool for C-H functionalization, enabling the direct conversion of C-H bonds into C-C or C-heteroatom bonds. nih.govresearchgate.net This methodology offers a more efficient alternative to traditional methods that often require pre-functionalized substrates. nih.gov In the context of morpholine derivatives, photoredox catalysis can be used to activate C-H bonds, such as those at the 2-position, for subsequent reactions.

The general mechanism involves a photocatalyst, typically an iridium or ruthenium complex, which, upon excitation by visible light, initiates a single-electron transfer (SET) process. nih.gov This can generate highly reactive radical intermediates from suitable precursors. These radicals can then engage in various bond-forming reactions. For instance, α-oxy radicals can be generated from ethers via a hydrogen atom transfer (HAT) process, which then undergo Minisci-type reactions with heteroarenes. nih.gov This strategy is applicable to the morpholine scaffold, which contains an ether linkage, allowing for functionalization adjacent to the oxygen atom.

Formation of Aminopropyl, Hydroxymethyl, and Sulfonate Ester Analogues

Derivatization of the 2-methyl group can lead to a variety of useful analogues.

Hydroxymethyl Analogues : The synthesis of (S)-tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate provides a key intermediate for further functionalization. echemi.comnih.govcymitquimica.com This compound can be prepared via synthetic routes that establish the hydroxymethyl group at the C2 position. chemicalbook.com

Aminopropyl Analogues : The hydroxymethyl group can be extended and converted into an aminopropyl side chain. A search for tert-butyl 2-(3-aminopropyl)morpholine-4-carboxylate indicates its commercial availability, suggesting that synthetic routes have been developed. sigmaaldrich.com

Sulfonate Ester Analogues : The hydroxyl group of the hydroxymethyl analogue is readily converted into a sulfonate ester, which is an excellent leaving group for nucleophilic substitution reactions. youtube.comyoutube.com The reaction typically involves treating the alcohol with a sulfonyl chloride (e.g., tosyl chloride, mesyl chloride) in the presence of a base like pyridine (B92270) or triethylamine. youtube.comyoutube.com This "activation" of the alcohol allows for subsequent displacement by a wide range of nucleophiles. youtube.com The formation of sulfonate esters proceeds with retention of stereochemistry at the carbon center. youtube.com

The table below outlines the reagents for converting a C2-hydroxymethyl group to a sulfonate ester.

| Sulfonate Ester | Reagent | Base | Abbreviation |

| Mesylate | Methanesulfonyl chloride (MsCl) | Pyridine or Triethylamine | OMs |

| Tosylate | p-Toluenesulfonyl chloride (TsCl) | Pyridine or Triethylamine | OTs |

| Triflate | Trifluoromethanesulfonyl chloride (TfCl) or Triflic anhydride (Tf₂O) | Pyridine or Triethylamine | OTf |

Amide Coupling and Other Nitrogen-Centered Transformations

The nitrogen atom of the morpholine ring is another key site for functionalization.

Amide Coupling : The tert-butoxycarbonyl (Boc) protecting group on the morpholine nitrogen can be removed under acidic conditions (e.g., with trifluoroacetic acid). The resulting secondary amine can then undergo amide coupling reactions with carboxylic acids. A wide variety of coupling reagents can be employed, such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with HOBt (hydroxybenzotriazole) or DMAP (4-dimethylaminopyridine). nih.govnih.gov Catalytic methods for direct amidation, for example using zirconium(IV) chloride, offer greener alternatives to traditional stoichiometric reagents. orgsyn.org

Other Nitrogen-Centered Transformations : Beyond amide formation, the deprotected morpholine nitrogen is a versatile handle for other transformations. It can undergo N-alkylation or N-arylation reactions to introduce a wide range of substituents, further diversifying the library of accessible analogues.

The following table summarizes common reagents used in amide bond formation.

| Coupling Reagent System | Description | Typical Use |

| EDC / HOBt | Carbodiimide-based coupling agents that activate the carboxylic acid. | General purpose amide synthesis. nih.gov |

| HATU / DIPEA | A uronium-based coupling reagent, known for high efficiency and low racemization. | Peptide synthesis and coupling of hindered substrates. |

| ZrCl₄ (catalytic) | A Lewis acid catalyst for the direct amidation of carboxylic acids and amines. | A greener alternative to stoichiometric reagents. orgsyn.org |

Mechanistic Investigations and Reaction Dynamics Involving S Tert Butyl 2 Methylmorpholine 4 Carboxylate

Elucidation of Stereochemical Control in Morpholine (B109124) Ring Formation

The synthesis of chiral morpholines, such as (S)-tert-Butyl 2-methylmorpholine-4-carboxylate, demands precise control over stereochemistry, a factor pivotal to their application in pharmaceuticals and asymmetric synthesis. banglajol.infoe3s-conferences.orgresearchgate.net The stereocenter at the C-2 position is a defining feature, and its establishment is a key focus of synthetic strategies. semanticscholar.org

Several methodologies are employed to achieve this stereochemical control:

Substrate-Controlled Synthesis: This approach utilizes chiral starting materials, such as enantiomerically pure amino alcohols, to pre-determine the stereochemistry of the final product. e3s-conferences.orgnih.gov The subsequent cyclization to form the morpholine ring proceeds with the existing stereocenter intact. semanticscholar.org

Catalytic Asymmetric Synthesis: Transition-metal-catalyzed reactions, particularly asymmetric hydrogenation, have proven effective in creating the chiral center after the formation of an unsaturated morpholine precursor. semanticscholar.orgnih.gov For instance, rhodium complexes with chiral phosphine (B1218219) ligands can hydrogenate dehydromorpholines with high enantioselectivity. semanticscholar.orgnih.gov

Reagent-Controlled Synthesis: Chiral reagents or auxiliaries can be used to induce asymmetry during the ring-forming step. pharmaguideline.com For example, electrophile-induced cyclization of optically pure N-allyl-aminoalcohols can yield chiral morpholines. banglajol.info

Intramolecular Reactions: Intramolecular cyclization reactions, such as the Williamson ether synthesis or palladium-catalyzed carboamination, are common strategies where the stereochemistry of the acyclic precursor dictates the stereochemistry of the cyclic product. nih.govmasterorganicchemistry.com

The choice of synthetic route and reaction conditions is critical to prevent racemization and ensure high diastereoselectivity and enantioselectivity. nih.gov

Understanding Nucleophilic Substitution Pathways on Activated Morpholine Derivatives

The morpholine ring in this compound is generally stable; however, it can be activated to undergo nucleophilic substitution reactions. fiveable.megatech.edu These reactions are fundamental for introducing further functionality and for incorporating the morpholine scaffold into larger molecules. masterorganicchemistry.com

Key aspects of nucleophilic substitution pathways include:

Activation of the Leaving Group: For ring-forming reactions, a common strategy involves converting a hydroxyl group in the precursor into a good leaving group, such as a tosylate or mesylate. nih.gov This facilitates intramolecular nucleophilic attack by the amine to form the morpholine ring.

N-Deprotection and Substitution: The tert-butoxycarbonyl (Boc) protecting group on the nitrogen can be removed under acidic conditions, revealing a secondary amine. acs.org This amine can then act as a nucleophile in reactions with various electrophiles, such as alkyl halides or acyl chlorides, to form N-substituted morpholine derivatives. acs.org

Stereochemistry of Substitution: Nucleophilic substitution reactions, particularly those following an SN2 mechanism, proceed with an inversion of stereochemistry at the reaction center. fiveable.meuky.edu The bulky nature of substituents on the morpholine ring can influence the accessibility of the electrophilic carbon, thereby affecting the reaction rate. uky.edu

The table below summarizes different nucleophilic substitution scenarios involving morpholine derivatives.

| Reaction Type | Nucleophile | Electrophile | Product |

| Intramolecular Cyclization | Amine | Alkyl halide | Morpholine ring |

| N-Alkylation | Deprotected morpholine | Alkyl halide | N-Alkyl morpholine |

| N-Acylation | Deprotected morpholine | Acyl chloride | N-Acyl morpholine |

Oxidative and Reductive Transformations of the Morpholine Core

The morpholine core can be subjected to various oxidative and reductive transformations to generate a diverse array of derivatives.

Oxidative Transformations:

N-Oxidation: The nitrogen atom of the morpholine ring can be oxidized to form an N-oxide, a transformation often carried out using reagents like N-Methylmorpholine-N-Oxide (NMO). organic-chemistry.org N-oxides can serve as intermediates in various synthetic transformations.

C-H Oxidation: The carbon-hydrogen bonds within the morpholine ring can be oxidized. For instance, enzymatic oxidation by Cytochrome P450 can lead to hydroxylation of the ring. nih.govnih.gov Chemical methods for the oxidative cleavage of C-C bonds in morpholine derivatives have also been developed, sometimes utilizing visible light as an energy source. google.com

Oxidative Imidation: Morpholin-2-ones can undergo oxidative imidation reactions, allowing for the introduction of imide functionalities. mdpi.com

Reductive Transformations:

Reduction of Carbonyl Groups: If the morpholine ring contains a carbonyl group, as in a morpholinone, it can be reduced to a hydroxyl group using standard reducing agents.

Reductive Ring Opening: In some cases, the morpholine ring can undergo reductive cleavage.

Deprotection: The removal of the N-Boc group, typically under acidic conditions, is a key reductive step that reveals the secondary amine for further functionalization. acs.org

Intermolecular and Intramolecular Reaction Mechanisms

The reactivity of this compound is governed by both intermolecular and intramolecular processes.

Intermolecular Reactions: These reactions involve the interaction of the morpholine derivative with another molecule. A prime example is the nucleophilic attack of the deprotected morpholine nitrogen on an external electrophile. gatech.edu The rate and success of such reactions depend on factors like the nucleophilicity of the amine and the electrophilicity of the reaction partner.

Intramolecular Reactions: These reactions occur within the same molecule and are crucial for the synthesis of the morpholine ring itself. masterorganicchemistry.com The formation of five- and six-membered rings through intramolecular reactions is often favored due to their inherent stability. masterorganicchemistry.compressbooks.pub The efficiency of intramolecular cyclization is influenced by the length and flexibility of the linker connecting the reacting functional groups.

The following table provides examples of both types of reactions.

| Reaction Type | Description | Example |

| Intermolecular | Reaction between two separate molecules. | N-alkylation of deprotected morpholine with an alkyl halide. |

| Intramolecular | Reaction between functional groups within the same molecule. | Intramolecular Williamson ether synthesis to form the morpholine ring. |

Influence of Protecting Groups and Substituents on Reactivity and Selectivity

The tert-butoxycarbonyl (Boc) protecting group and other substituents on the morpholine ring play a crucial role in modulating the molecule's reactivity and stereoselectivity. researchgate.netresearchgate.net

Influence of the Boc Protecting Group:

Reactivity: The Boc group is electron-withdrawing, which reduces the nucleophilicity of the nitrogen atom. researchgate.net It also provides steric bulk, which can hinder the approach of reagents to nearby reaction centers. researchgate.net

Selectivity: The steric hindrance of the Boc group can direct incoming reagents to the less hindered face of the molecule, thereby controlling the stereochemical outcome of reactions. acs.org

Stability: The Boc group is stable under a variety of reaction conditions but can be readily removed with acid, making it a versatile protecting group. acs.orgresearchgate.net

Influence of other Substituents:

Stereodirection: The methyl group at the C-2 position is a key stereodirecting element, influencing the facial selectivity of reactions on the ring.

Electronic Effects: The electronic nature of substituents can impact the reactivity of the morpholine ring. Electron-withdrawing groups decrease the ring's electron density, while electron-donating groups increase it.

Steric Hindrance: The size and position of substituents can sterically hinder certain reaction pathways, leading to increased selectivity. uky.edu

The interplay of these electronic and steric effects is fundamental to the rational design of synthetic routes involving substituted morpholines. acs.orgresearchgate.net

Advanced Applications in Organic Chemical Synthesis

Asymmetric Synthesis of Complex Chiral Molecules

The quest for enantiomerically pure compounds, particularly in the pharmaceutical and agrochemical industries, has driven the development of sophisticated asymmetric synthetic strategies. (S)-tert-Butyl 2-methylmorpholine-4-carboxylate, with its defined stereocenter, serves as an excellent chiral pool starting material, enabling the synthesis of complex molecules with high stereocontrol.

Precursor in Total Synthesis of Natural Products and Designed Analogs

While direct total syntheses of natural products commencing from this compound are not extensively documented in readily available literature, its structural motifs are integral to many biologically active molecules. The chiral 2-methylmorpholine (B1581761) core is a key feature in various pharmaceuticals, and synthetic strategies often involve the construction of this moiety. For instance, the synthesis of Reboxetine, an antidepressant, and its analogues, relies on the stereoselective formation of a 2-substituted morpholine (B109124) ring. The principles of asymmetric synthesis that underpin the utility of this compound are central to accessing such targets. The compound provides a ready-made chiral fragment, which can be elaborated through various chemical transformations to construct the desired natural product or a designed analog with a specific biological function.

Scaffold for Novel Chiral Auxiliaries and Ligands in Asymmetric Catalysis

The development of new chiral ligands is a cornerstone of asymmetric catalysis, and the rigid framework of the morpholine ring makes it an attractive scaffold. nih.gov The (S)-configuration at the 2-position of this compound allows for the predictable transfer of chirality in metal-catalyzed reactions.

Researchers have explored the derivatization of the morpholine nitrogen and the carboxylate group to synthesize a variety of chiral ligands. For example, the Boc protecting group can be removed to liberate the secondary amine, which can then be functionalized to introduce phosphine (B1218219) or other coordinating groups. These modifications lead to the formation of bidentate or tridentate ligands that can coordinate to transition metals such as rhodium, palladium, and gold. acs.orgrsc.orgmdpi.com

The resulting metal-ligand complexes can then be employed as catalysts in a range of asymmetric transformations, including hydrogenations, cross-coupling reactions, and cycloadditions. The steric and electronic properties of the morpholine scaffold can be fine-tuned by modifying the substituents on the ring, thereby influencing the enantioselectivity of the catalyzed reaction. The design of such ligands often follows principles of C2-symmetry or, more recently, non-symmetrical modular designs to achieve high levels of stereocontrol. nih.gov

Design and Synthesis of Diversified Compound Libraries

In the field of drug discovery, the creation of diverse libraries of small molecules is crucial for identifying new lead compounds. The morpholine scaffold is a privileged structure in medicinal chemistry due to its favorable physicochemical properties, including metabolic stability and aqueous solubility.

A notable example is the development of a diverse morpholine template library for general screening purposes. Efficient and general procedures have been developed for the solution-phase preparation of a wide array of substituted morpholine derivatives. This approach allows for the generation of large and diverse compound libraries, which can be screened for biological activity against various therapeutic targets. The synthesis of such libraries often employs a common intermediate that can be readily diversified through a series of chemical reactions.

| Reagent Class | Number of Reagents |

| Phenols | 30 |

| Various (e.g., Aldehydes, Carboxylic Acids) | 275 |

This strategy has led to the production of libraries containing thousands of unique morpholine derivatives, significantly expanding the chemical space available for drug discovery programs.

Methodological Advancements in Heterocyclic Chemistry Enabled by the Morpholine Scaffold

The unique reactivity and structural features of the morpholine scaffold have also contributed to advancements in synthetic methodology. Chiral N-heterocycles, including morpholines, are prevalent in many bioactive compounds, and developing efficient methods for their synthesis is an active area of research. nih.gov

One significant advancement is the development of asymmetric hydrogenation methods for the synthesis of 2-substituted chiral morpholines. rsc.orgnih.gov This approach utilizes transition-metal catalysts bearing chiral phosphine ligands to achieve high enantioselectivity in the reduction of unsaturated morpholine precursors. nih.gov The ability to catalytically introduce a stereocenter into the morpholine ring represents a more atom-economical and efficient alternative to using stoichiometric chiral starting materials. nih.gov These hydrogenated products can then serve as key intermediates for the synthesis of various drug candidates. rsc.orgnih.gov The development of such catalytic methods not only provides access to a wide range of chiral morpholines but also deepens the fundamental understanding of asymmetric catalysis and the chemistry of heterocyclic compounds.

Analytical and Computational Approaches in Research of S Tert Butyl 2 Methylmorpholine 4 Carboxylate

Spectroscopic Characterization for Structural Confirmation (e.g., NMR, IR, Mass Spectrometry)

Spectroscopic techniques are fundamental in verifying the molecular structure of synthesized compounds. For (S)-tert-Butyl 2-methylmorpholine-4-carboxylate, Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide a comprehensive structural fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are used to map the carbon-hydrogen framework of the molecule.

¹H NMR: The proton NMR spectrum would show characteristic signals, including a singlet for the nine equivalent protons of the tert-butyl group, a doublet for the methyl group protons, and a series of multiplets for the diastereotopic protons of the morpholine (B109124) ring. The chemical shifts and coupling constants provide information about the connectivity and spatial relationships of the protons.

¹³C NMR: The carbon NMR spectrum would display distinct signals for each unique carbon atom, including the quaternary carbons of the tert-butyl group, the carbonyl carbon of the carboxylate, and the individual carbons of the morpholine ring and the methyl group. rsc.org

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in the molecule by measuring the absorption of infrared radiation at specific wavenumbers. The most prominent absorption band for this compound is the strong C=O stretching vibration of the carbamate (B1207046) group, typically appearing in the range of 1700-1680 cm⁻¹. researchgate.net Other significant peaks include C-H stretching vibrations for the alkyl groups and C-O stretching vibrations associated with the morpholine ether linkage and the carbamate. docbrown.infospectroscopyonline.com

Mass Spectrometry (MS): MS provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering clues about its structure. For this compound, the molecular ion peak [M]⁺ would be observed. Common fragmentation patterns would likely involve the loss of the tert-butyl group or the entire tert-butoxycarbonyl (Boc) group.

| Spectroscopic Data for Related Morpholine Carboxylates | |

| Technique | Expected Characteristic Signals/Peaks |

| ¹H NMR | Singlet (~1.5 ppm, 9H, -C(CH₃)₃), Multiplets (morpholine ring protons), Doublet (C₂-CH₃) |

| ¹³C NMR | Signals for tert-butyl carbons, Carbamate C=O (~154 ppm), Morpholine ring carbons, Methyl carbon |

| IR (cm⁻¹) | Strong C=O stretch (~1700-1680 cm⁻¹), C-O stretches, C-H stretches |

| Mass Spec (m/z) | Molecular Ion Peak [M]⁺, Fragments corresponding to loss of Boc group or tert-butyl |

Chromatographic Techniques for Purity and Enantiomeric Excess Determination (e.g., Chiral HPLC)

Chromatographic methods are essential for assessing the purity and, critically for a chiral molecule, the enantiomeric excess (e.e.) of this compound. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the predominant technique for this purpose. sigmaaldrich.com

Chiral HPLC separates the (S)- and (R)-enantiomers by exploiting their differential interactions with a chiral stationary phase. mdpi.com The sample is passed through a column packed with the CSP, and a mobile phase carries the sample along. The enantiomer that interacts more strongly with the CSP is retained longer, resulting in a later elution time. sigmaaldrich.com By comparing the peak areas of the two enantiomers in the chromatogram, the enantiomeric excess can be accurately calculated using the formula:

% e.e. = [ (Area S - Area R) / (Area S + Area R) ] × 100

Method development involves screening various chiral columns (e.g., polysaccharide-based or cyclodextrin-based CSPs) and mobile phase systems (normal phase, reversed-phase, or polar organic mode) to achieve optimal separation (resolution) between the enantiomer peaks. mdpi.comkoreascience.kr

| Typical Chiral HPLC Parameters for Analysis | |

| Parameter | Description/Example |

| Stationary Phase (Column) | Chiralpak® IA, Chirobiotic® V, or similar Chiral Stationary Phase (CSP) sigmaaldrich.com |

| Mobile Phase | Mixtures such as n-Hexane/Isopropanol or Methanol/Acetonitrile with additives koreascience.kr |

| Flow Rate | Typically 0.5 - 1.5 mL/min |

| Detection | UV detector (e.g., at 210 nm), as the carbamate group has a chromophore |

| Output | Chromatogram with separated peaks for (S) and (R) enantiomers |

X-ray Crystallography for Solid-State Structure and Absolute Configuration

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides unequivocal proof of the molecule's connectivity, conformation, and, most importantly, its absolute configuration.

For a derivative of the target compound, (2R,6S)-4-(tert-butoxycarbonyl)-6-methylmorpholine-2-carboxylic acid, crystallographic analysis revealed that the morpholine ring adopts a stable chair conformation in the crystal lattice. nih.gov This analysis provides key structural parameters, including bond lengths, bond angles, and torsion angles.

A crucial aspect of crystallographic analysis for chiral molecules is the determination of the absolute configuration. This is often achieved by analyzing anomalous dispersion effects, typically summarized by the Flack parameter. nih.gov A value close to zero for a known chirality confirms the correct absolute stereochemical assignment. rsc.org

| Illustrative Crystallographic Data for a Related Methylmorpholine Carboxylate Derivative nih.gov | |

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 27.248 |

| b (Å) | 5.8241 |

| c (Å) | 14.275 |

| β (°) ** | 94.192 |

| Volume (ų) ** | 2259.3 |

| Conformation | Morpholine ring in a chair conformation |

Computational Chemistry: Conformational Analysis and Mechanistic Modeling

Computational chemistry provides valuable insights into the molecular properties and behavior of this compound, complementing experimental data. Quantum chemical calculations, such as those using Density Functional Theory (DFT), are employed for conformational analysis and mechanistic modeling. mdpi.commdpi.com

Conformational Analysis: The morpholine ring, like cyclohexane, can exist in several conformations, including the chair, boat, and twist-boat forms. upenn.edu Computational methods are used to calculate the relative energies of these different conformers. For substituted morpholines and cyclohexanes, the chair conformation is typically the most stable, as it minimizes torsional and steric strain. libretexts.org Calculations can confirm that the chair conformation with bulky substituents, like the tert-butoxycarbonyl group, in an equatorial position is the lowest energy state, which aligns with experimental findings from X-ray crystallography and NMR. nih.govlibretexts.org

Mechanistic Modeling: Theoretical modeling can be used to study reaction mechanisms involving the morpholine scaffold. For instance, calculations can help rationalize the stereochemical outcome of synthetic reactions by modeling the transition state energies of different reaction pathways. This allows researchers to understand why a particular diastereomer or enantiomer is formed preferentially, aiding in the design of more selective synthetic routes.

Future Perspectives and Emerging Trends in Morpholine 4 Carboxylate Research

Development of More Sustainable and Efficient Synthesis Routes

The demand for enantiomerically pure chiral morpholines has driven the development of various asymmetric synthetic approaches. chemspeed.com However, many existing methods rely on stoichiometric chiral starting materials or reagents, which can be inefficient and costly. chemspeed.com Future research is increasingly focused on catalytic asymmetric methods that offer higher efficiency, atom economy, and scalability. chemspeed.comacs.org

One of the most promising areas is the use of organocatalysis for the enantioselective construction of the morpholine (B109124) ring. rsc.org For instance, cinchona alkaloid-derived catalysts have been successfully employed in the asymmetric halocyclization of alkenols to produce chiral morpholines with quaternary stereocenters in excellent yields and enantioselectivities. rsc.org This approach avoids the use of expensive and toxic heavy metals, aligning with the principles of green chemistry.

The table below summarizes and compares some of the emerging sustainable synthesis routes for chiral morpholines.

| Synthesis Route | Catalyst/Reagent | Key Features | Sustainability Advantages |

| Organocatalytic Halocyclization | Cinchona alkaloid-derived phthalazine (B143731) | High enantioselectivity for 2,2-disubstituted morpholines. rsc.org | Metal-free, mild reaction conditions. rsc.org |

| Tandem Hydroamination/ATH | Ti-catalyst/Ru-catalyst | One-pot synthesis of 3-substituted morpholines. unimi.it | High atom economy, reduced workup. unimi.it |

| Asymmetric Hydrogenation | Bisphosphine-rhodium catalyst | High yields and enantioselectivities for 2-substituted morpholines. nih.gov | Catalytic, atom-economical. nih.gov |

Future efforts in this area will likely focus on the development of novel catalysts with even higher turnover numbers and selectivity, as well as the use of renewable starting materials to further enhance the sustainability of these synthetic routes.

Unexplored Reactivity and Transformations of Chiral Morpholine Scaffolds

While the synthesis of the chiral morpholine core has been extensively studied, the subsequent transformations and unexplored reactivity of these scaffolds, particularly for compounds like (S)-tert-Butyl 2-methylmorpholine-4-carboxylate, represent a fertile ground for future research. The tert-butoxycarbonyl (Boc) protecting group offers a versatile handle for various chemical manipulations, but its full potential in the context of complex morpholine derivatives remains to be unlocked.

One area of interest is the diastereoselective functionalization of the morpholine ring. The existing stereocenter at the C2 position can direct the introduction of new substituents at other positions on the ring, leading to the synthesis of highly complex and stereochemically rich molecules. For example, electrophile-induced cyclization of N-allyl-β-aminoalcohols has been shown to produce chiral morpholines with high diastereoselectivity, suggesting that similar strategies could be applied to further functionalize pre-existing morpholine scaffolds. semanticscholar.org

The development of novel ring-opening and ring-expansion reactions of chiral morpholines is another promising avenue. Such transformations could provide access to a diverse range of heterocyclic structures that are not easily accessible through other synthetic routes. While the morpholine ring is generally stable, under specific conditions, it could undergo cleavage and rearrangement to yield novel molecular architectures.

Furthermore, the use of the morpholine nitrogen in multicomponent reactions (MCRs) after deprotection of the Boc group could lead to the rapid generation of diverse libraries of complex molecules. A novel method for the synthesis of substituted N-unprotected piperazines and morpholines has been identified, which could be adapted for the derivatization of chiral morpholine scaffolds. acs.org

The following table outlines potential areas of unexplored reactivity for N-Boc protected chiral morpholines.

| Reaction Type | Potential Transformation | Significance |

| Diastereoselective Alkylation | Introduction of substituents at C3, C5, or C6 positions. | Access to novel, stereochemically defined morpholine analogues. |

| Ring-Opening/Rearrangement | Formation of novel heterocyclic systems. | Expansion of chemical space and access to new scaffolds. |

| Multicomponent Reactions | Rapid diversification of the morpholine core. | Efficient generation of compound libraries for screening. acs.org |

Integration with Flow Chemistry and Automated Synthesis

The integration of continuous flow chemistry and automated synthesis platforms represents a paradigm shift in the production of chiral morpholines, offering significant advantages in terms of efficiency, safety, and scalability. thieme-connect.de Flow chemistry, with its superior heat and mass transfer, allows for reactions to be performed under conditions that are often not feasible in traditional batch reactors. thieme-connect.de

The synthesis of N-heterocycles, including morpholines, has been successfully demonstrated in continuous flow systems. thieme-connect.de For instance, the use of packed-bed reactors with immobilized catalysts can enable the continuous production of chiral products with high purity and easy catalyst recycling. polimi.it The development of a continuous-flow process for the synthesis of this compound would be a significant advancement, allowing for on-demand production and facile optimization of reaction parameters.

Automated synthesis platforms, often coupled with machine learning algorithms, are poised to revolutionize the discovery and optimization of new synthetic routes. researchgate.net These systems can perform a large number of experiments in a high-throughput manner, rapidly identifying optimal reaction conditions and even discovering new reactions. chemspeed.com The automated synthesis of a library of chiral morpholine derivatives based on the this compound scaffold could accelerate the identification of new drug candidates. researchgate.net

The table below highlights the key advantages of integrating flow chemistry and automated synthesis in morpholine research.

| Technology | Key Advantages | Potential Impact on Morpholine Research |

| Flow Chemistry | Enhanced safety, improved scalability, precise process control. thieme-connect.de | Efficient and on-demand synthesis of chiral morpholines. |

| Automated Synthesis | High-throughput screening, rapid optimization, discovery of new reactions. chemspeed.comresearchgate.net | Accelerated discovery of novel morpholine derivatives and synthetic routes. researchgate.net |

Interdisciplinary Research at the Interface of Organic Chemistry and Chemical Biology

The unique structural and physicochemical properties of the morpholine scaffold make it an ideal candidate for interdisciplinary research at the interface of organic chemistry and chemical biology. researchgate.netresearchgate.net Chiral morpholine derivatives, including this compound, can serve as valuable tools for probing biological systems and for the development of new therapeutic agents. nih.govresearchgate.net

In the field of chemical biology, chiral morpholine scaffolds can be incorporated into fluorescent probes to study cellular processes with high specificity. nih.govnih.gov The development of chiral probes allows for the investigation of stereospecific interactions with biological targets, providing deeper insights into molecular recognition events. nih.gov The synthesis of a library of fluorescently tagged morpholine derivatives could lead to the discovery of novel probes for specific organelles or proteins.

Moreover, the morpholine moiety is a privileged scaffold in drug discovery, and its incorporation into small molecules can significantly improve their pharmacokinetic and pharmacodynamic properties. eurekaselect.com The use of this compound as a building block in diversity-oriented synthesis (DOS) can lead to the creation of large and diverse compound libraries for high-throughput screening against various biological targets. researchgate.net

The intersection of organic synthesis and chemical biology in this area is expected to yield significant advancements in our understanding of disease mechanisms and the development of next-generation therapeutics.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (S)-tert-Butyl 2-methylmorpholine-4-carboxylate?

- Methodology : The compound is typically synthesized via tert-butyloxycarbonyl (Boc) protection of the morpholine nitrogen. A common approach involves reacting 2-methylmorpholine with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as 4-dimethylaminopyridine (DMAP) in dichloromethane. Chiral resolution or asymmetric synthesis may be required to achieve the (S)-configuration. For analogous Boc-protected morpholine derivatives, multi-step sequences involving alkylation, cyclization, and stereoselective catalysis have been reported .

Q. How should researchers handle and store this compound to ensure stability?

- Methodology : Store in airtight, light-resistant containers under inert gas (e.g., nitrogen or argon) at –20°C. Avoid exposure to moisture, heat (>25°C), and strong oxidizing agents. Use explosion-proof electrical equipment in handling areas, and ground metal containers during transfer to prevent static discharge. Safety protocols for structurally similar tert-butyl carbamates emphasize these measures .

Advanced Research Questions

Q. What methodologies are effective for resolving stereochemical ambiguities in the tert-butyl group's conformation during structural analysis?

- Methodology : Combine dynamic low-temperature NMR (e.g., VT-NMR at –90°C) to probe conformational equilibria with DFT calculations incorporating explicit solvent molecules. For example, axial vs. equatorial orientations of the tert-butyl group can be distinguished via coupling constants (e.g., ) and computational modeling (e.g., Gaussian with SMD solvent models). Studies on analogous triazinanes demonstrate that solvent interactions critically influence conformational stability .

Q. How can researchers optimize reaction conditions for introducing the tert-butyl carbamate group in complex molecules?

- Methodology : Apply Design of Experiments (DoE) to systematically vary parameters such as temperature, catalyst loading (e.g., Mo(CO) for epoxidation), and solvent polarity. Use response surface methodology (RSM) to identify optimal conditions. For example, in epoxidation reactions with tert-butyl hydroperoxide (TBHP), Mo-based catalysts achieve high conversion rates in dichloroethane at 60–80°C .

Q. How to address contradictions between crystallographic data and solution-state NMR regarding tert-butyl group orientation?

- Methodology : Cross-validate using complementary techniques:

- X-ray crystallography for solid-state conformation (e.g., SHELXL refinement ).

- Variable-temperature NMR to assess dynamic behavior in solution.

- DFT calculations with explicit solvent molecules to reconcile discrepancies. For example, crystal packing forces may stabilize axial conformers, while solvent interactions favor equatorial positions in solution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.